molecular formula C18H12N2O2 B12636320 3,5-Diphenyl-1H,7H-pyrazolo[1,2-a]pyrazole-1,7-dione CAS No. 919533-31-6

3,5-Diphenyl-1H,7H-pyrazolo[1,2-a]pyrazole-1,7-dione

Cat. No.: B12636320
CAS No.: 919533-31-6
M. Wt: 288.3 g/mol
InChI Key: OCAJDZHJXZXHQB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,5-Diphenyl-1H,7H-pyrazolo[1,2-a]pyrazole-1,7-dione is a heterocyclic compound that belongs to the pyrazole family This compound is characterized by its unique structure, which includes a fused pyrazole ring system with two phenyl groups at the 3 and 5 positions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-Diphenyl-1H,7H-pyrazolo[1,2-a]pyrazole-1,7-dione typically involves the reaction of 1,3-diphenylprop-2-en-1-one with hydrazine hydrate in the presence of elemental sulfur or sodium persulfate . Another method involves using a hydrazone, which produces an azine as a by-product . The reaction conditions often require controlled temperatures and specific solvents to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions such as temperature, pressure, and solvent choice to maximize yield and minimize by-products. Continuous flow reactors and other advanced techniques may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

3,5-Diphenyl-1H,7H-pyrazolo[1,2-a]pyrazole-1,7-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can modify the pyrazole ring or the phenyl groups.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur, particularly at the phenyl groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. The conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to facilitate the reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the phenyl rings.

Scientific Research Applications

3,5-Diphenyl-1H,7H-pyrazolo[1,2-a]pyrazole-1,7-dione has several scientific research applications:

Mechanism of Action

The mechanism by which 3,5-Diphenyl-1H,7H-pyrazolo[1,2-a]pyrazole-1,7-dione exerts its effects involves interactions with various molecular targets. The compound can bind to specific enzymes or receptors, altering their activity and leading to biological effects. The exact pathways and targets depend on the specific application and the modifications made to the compound.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3,5-Diphenyl-1H,7H-pyrazolo[1,2-a]pyrazole-1,7-dione is unique due to its specific fused ring structure and the presence of two phenyl groups. This structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

CAS No.

919533-31-6

Molecular Formula

C18H12N2O2

Molecular Weight

288.3 g/mol

IUPAC Name

1,7-diphenylpyrazolo[1,2-a]pyrazole-3,5-dione

InChI

InChI=1S/C18H12N2O2/c21-17-11-15(13-7-3-1-4-8-13)19-16(12-18(22)20(17)19)14-9-5-2-6-10-14/h1-12H

InChI Key

OCAJDZHJXZXHQB-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=O)N3N2C(=CC3=O)C4=CC=CC=C4

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.